6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline
CAS No.: 2549028-69-3
Cat. No.: VC11842983
Molecular Formula: C15H17ClN4O2S
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549028-69-3 |
|---|---|
| Molecular Formula | C15H17ClN4O2S |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline |
| Standard InChI | InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
| Standard InChI Key | MLCNJCUTAORIFT-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl |
| Canonical SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₇ClN₄O₂S, with the following key features:
-
Quinoxaline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 4.
-
Chloro substituent: At position 6, enhancing electrophilic reactivity.
-
Piperazine moiety: A six-membered ring with two nitrogen atoms, functionalized with a cyclopropanesulfonyl group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 6-Chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline |
| SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl |
| InChI Key | MLCNJCUTAORIFT-UHFFFAOYSA-N |
| LogP (Partition Coefficient) | 6.29 (predicted) |
Spectroscopic Data
While detailed spectral data (e.g., ¹H/¹³C NMR) for this specific compound is unavailable, analogous quinoxaline derivatives exhibit characteristic peaks:
-
¹H NMR: Aromatic protons in the quinoxaline core (δ 7.5–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and cyclopropane protons (δ 1.0–1.5 ppm).
-
MS (ESI): Molecular ion peak at m/z 352.8 (M+H)⁺, consistent with its molecular weight.
Synthesis and Reaction Pathways
General Synthesis Strategies
Quinoxaline derivatives are typically synthesized via condensation reactions between 1,2-diamines and α-dicarbonyl compounds. For this compound, a multi-step approach is inferred:
-
Quinoxaline Core Formation:
-
Piperazine Functionalization:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoxaline formation | 1,2-Diamine + glyoxal, HCl, reflux | 70–85% |
| Piperazine coupling | Piperazine, DMSO, triethylamine, 90°C | 60–75% |
| Sulfonylation | Cyclopropanesulfonyl chloride, base | 50–65% |
Green Chemistry Approaches
Recent advances emphasize sustainable methods:
-
Nanocatalysts: Hercynite sulfaguanidine-SA nanoparticles enable one-pot synthesis of piperazinyl quinoxalines under solvent-free conditions, achieving yields >90% .
-
Microwave Assistance: Reduces reaction times from hours to minutes for analogous compounds .
Biological Activity and Mechanisms
Antimicrobial Activity
Piperazinyl quinoxalines demonstrate:
-
Efflux Pump Inhibition: Blockade of Candida albicans transporters (CaCdr1p/CaMdr1p), reversing antifungal resistance .
-
Synergy with Azoles: Fluconazole MIC reduced 129-fold in combo therapies .
Table 3: Inferred Biological Profiles
Applications and Future Directions
Therapeutic Development
-
Combo Therapies: Pairing with antifungals (e.g., fluconazole) to combat resistant Candida strains .
-
Targeted Drug Delivery: Liposomal encapsulation to improve bioavailability .
Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume